molecular formula C17H17N3OS2 B2978144 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922676-39-9

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2978144
CAS No.: 922676-39-9
M. Wt: 343.46
InChI Key: GOXMPUNYTZMZAR-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylamino and methylthio groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, as an HIV-1 reverse transcriptase inhibitor, it binds to the allosteric site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition is achieved through stable binding interactions, which are supported by docking and kinetic analyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase with high specificity and potency sets it apart from other benzothiazole derivatives .

Properties

IUPAC Name

4-(dimethylamino)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXMPUNYTZMZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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